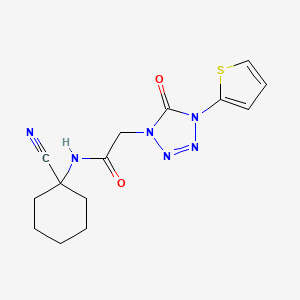
1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-1H-1,3-benzodiazole-2-thiol is a chemical compound characterized by the presence of a benzodiazole ring substituted with a 2,4-difluorophenyl group and a thiol group
Vorbereitungsmethoden
The synthesis of 1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,4-difluoronitrobenzene and the benzodiazole intermediate.
Reduction and Thiolation: The nitro group is reduced to an amine, followed by thiolation to introduce the thiol group.
Industrial production methods may involve optimization of these steps to improve yield and purity, such as using different solvents, catalysts, and reaction conditions.
Analyse Chemischer Reaktionen
1-(2,4-Difluorophenyl)-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and alkoxides.
Major products formed from these reactions include disulfides, sulfonic acids, and substituted benzodiazoles.
Wissenschaftliche Forschungsanwendungen
1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antibacterial agent due to its ability to disrupt microbial cell membranes.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used as a probe to study the interactions of thiol-containing compounds with proteins and enzymes.
Wirkmechanismus
The mechanism of action of 1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The 2,4-difluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2,4-difluorophenyl)-1H-1,3-benzodiazole-2-thiol include:
1-(2,4-Difluorophenyl)-1H-1,3-benzodiazole: Lacks the thiol group, resulting in different reactivity and biological activity.
1-(2,4-Difluorophenyl)-1H-1,3-benzodiazole-2-amine: Contains an amine group instead of a thiol, leading to different interactions with biological molecules.
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: A related compound with antifungal properties, used in pharmaceutical formulations.
The uniqueness of this compound lies in its combination of a benzodiazole ring, a 2,4-difluorophenyl group, and a thiol group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-(2,4-difluorophenyl)-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2S/c14-8-5-6-11(9(15)7-8)17-12-4-2-1-3-10(12)16-13(17)18/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCJLMYZPFHNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Tert-butyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2598745.png)
![4-(2-{[4-(3,4-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2598747.png)


![2-ethoxy-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2598750.png)
![2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2598754.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2598756.png)

![2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2598759.png)
![2-chloro-N-[(4-chloro-3-nitrophenyl)methyl]-N-phenylacetamide](/img/structure/B2598760.png)
![(1S,2R,5R)-2-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B2598765.png)


